molecular formula C26H24N4O4S B2687827 3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226446-84-9

3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2687827
CAS RN: 1226446-84-9
M. Wt: 488.56
InChI Key: HESJWJRQQNSTFX-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

The synthesis of thieno[2,3-d]pyrimidine derivatives has been explored for their potential antioxidant activities. Compounds similar to the one have shown significant radical scavenging abilities in various assays. The presence of electron-donating substituents on the thienopyrimidine ring enhances this activity, suggesting potential applications in oxidative stress-related research and therapies (Kotaiah et al., 2012).

Synthesis of Biologically Active Compounds

Research indicates that thieno[2,3-d]pyrimidine compounds, through various synthetic routes, can yield biologically active compounds. These compounds may exhibit diverse biological activities such as inhibition of adenosine kinase and potential anticancer properties (El-Gazzar et al., 2006).

Antimicrobial Activity

Some thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial properties. For example, certain compounds synthesized with this core structure have shown effectiveness against bacterial strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).

Potential as Antihypertensive Agents

Thieno[2,3-d]pyrimidine-2,4-diones with specific substitutions have been synthesized and evaluated for their antihypertensive effects. Some compounds in this class were found to be potent oral antihypertensive agents, providing a basis for further research in cardiovascular drug development (Russell et al., 1988).

Applications in Purine Biosynthesis Inhibition

A study synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines targeting inhibition of purine biosynthesis. These compounds were found to be potent growth inhibitors of certain human tumor cells, indicating their potential application in cancer research and treatment (Deng et al., 2009).

LHRH Receptor Antagonism

A thieno[2,3-d]pyrimidine-2,4-dione derivative has been identified as a potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This discovery suggests the potential for treating sex-hormone-dependent diseases (Sasaki et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl and 4-methylbenzyl groups.", "Starting Materials": [ "2-Amino-4-methylthieno[3,2-d]pyrimidine-6-carboxylic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "4-Methylbenzyl chloride", "3-(4-Propan-2-yloxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "N,N-Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "1. Conversion of 2-Amino-4-methylthieno[3,2-d]pyrimidine-6-carboxylic acid to the corresponding acid chloride using thionyl chloride in dimethylformamide and triethylamine.", "2. Reaction of the acid chloride with 3-(4-Propan-2-yloxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N'-Dicyclohexylcarbodiimide and N,N-Dimethylformamide to form the intermediate thieno[3,2-d]pyrimidine-2,4-dione core with the 3-(4-Propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl group attached.", "3. Reaction of the intermediate with 4-Methylbenzyl chloride in the presence of triethylamine and N,N-Dimethylformamide to attach the 4-methylbenzyl group.", "4. Purification of the crude product using column chromatography with ethyl acetate as the eluent.", "5. Conversion of the crude product to the final compound by treatment with hydrochloric acid followed by neutralization with sodium hydroxide and extraction with ethyl acetate.", "6. Purification of the final compound using column chromatography with ethyl acetate as the eluent." ] }

CAS RN

1226446-84-9

Product Name

3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C26H24N4O4S

Molecular Weight

488.56

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O4S/c1-16(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)15-29-21-12-13-35-23(21)25(31)30(26(29)32)14-18-6-4-17(3)5-7-18/h4-13,16H,14-15H2,1-3H3

InChI Key

HESJWJRQQNSTFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

solubility

not available

Origin of Product

United States

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